molecular formula C21H16ClN3O B6579764 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850932-04-6

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6579764
CAS No.: 850932-04-6
M. Wt: 361.8 g/mol
InChI Key: FDXNFJOBGNUNFH-UHFFFAOYSA-N
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Description

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety attached to an imidazo[1,2-a]pyridine ring system, which is further substituted with a chlorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor at elevated temperatures, resulting in high yields of the desired product.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions but with larger quantities of reactants and more robust equipment. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine moiety.

    Alpidem: An anxiolytic with a similar core structure.

    Saridipem: Another compound with the imidazo[1,2-a]pyridine ring system.

Uniqueness

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXNFJOBGNUNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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